Diflumidone
Overview
Description
Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) known for its effectiveness in reducing inflammation and pain. It is chemically identified as 3-benzoyldifluoromethanesulfonanilide and has the molecular formula C14H11F2NO3S . This compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diflumidone can be synthesized through a multi-step process involving the reaction of difluoromethanesulfonyl chloride with aniline derivatives. The reaction typically requires the presence of a base such as triethylamine and is carried out under controlled temperature conditions . The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diflumidone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides and sulfones.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Diflumidone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its anti-inflammatory properties and potential effects on cellular pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mechanism of Action
Diflumidone exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It targets the cyclooxygenase (COX) enzymes, specifically COX-2, thereby reducing the production of pro-inflammatory prostaglandins . This inhibition leads to decreased inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Ibuprofen: A widely used NSAID with a different mechanism of action and chemical structure.
Diclofenac: An NSAID with similar therapeutic effects but different pharmacokinetics.
Uniqueness
Diflumidone is unique due to its specific chemical structure, which allows it to selectively inhibit COX-2 enzymes more effectively than some other NSAIDs. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Properties
IUPAC Name |
N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDOSAQLCZTSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22737-01-5 (hydrochloride salt) | |
Record name | Diflumidone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177275 | |
Record name | Diflumidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22736-85-2 | |
Record name | Diflumidone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflumidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLUMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Diflumidone as an anti-inflammatory agent?
A1: While this compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) [, ], its precise mechanism of action hasn't been fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.
Q2: What is the chemical structure of this compound and are there any novel synthesis approaches?
A3: this compound, chemically named 3-Benzoyldifluoromethanesulfonanilide, sodium salt (MBR 4164-8) [], has recently been synthesized using a novel electrophilic difluoromethylthiolating reagent (MesNHSCF2 PO(OEt)2) []. This reagent enables the efficient and direct introduction of the SCF2 PO(OEt)2 group into molecules, offering a new route for the synthesis of this compound and related compounds [].
Q3: Are there any known structural analogs of this compound and have their activities been explored?
A4: While the provided research doesn't delve into specific structural analogs of this compound, one paper mentions "R-805" as a "novel anti-inflammatory drug" alongside this compound []. This suggests potential structural similarities or shared mechanisms of action that warrant further investigation. Exploring the structure-activity relationship by modifying this compound's structure could reveal analogs with improved potency, selectivity, or pharmacokinetic properties.
Q4: What are the limitations of the available research on this compound?
A5: The provided research on this compound is limited in scope, primarily focusing on its topical anti-inflammatory activity compared to Indomethacin [] and a novel synthesis method []. More comprehensive studies are required to understand its full pharmacological profile, including its mechanism of action, pharmacokinetics, safety profile, and potential for systemic use.
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